molecular formula C14H14N2O2 B598954 Methyl 6-phenethylpyridazine-3-carboxylate CAS No. 142054-81-7

Methyl 6-phenethylpyridazine-3-carboxylate

Cat. No.: B598954
CAS No.: 142054-81-7
M. Wt: 242.278
InChI Key: IOPLSEWANKURSA-UHFFFAOYSA-N
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Description

Methyl 6-phenethylpyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C14H14N2O2. It is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-phenethylpyridazine-3-carboxylate typically involves the reaction of 6-phenethylpyridazine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-phenethylpyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 6-phenethylpyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-phenethylpyridazine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-phenethylpyridazine-3-carboxylate is unique due to its specific ester functionality, which can be modified to produce a wide range of derivatives with varying biological activities. This makes it a versatile compound in medicinal chemistry and drug development .

Properties

IUPAC Name

methyl 6-(2-phenylethyl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)13-10-9-12(15-16-13)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPLSEWANKURSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745295
Record name Methyl 6-(2-phenylethyl)pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142054-81-7
Record name Methyl 6-(2-phenylethyl)pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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